2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethoxyphenyl group and a sulfonamide group.
Mechanism of Action
Target of Action
The primary target of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The primary biochemical pathway affected by 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is the DNA repair pathway . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is the inhibition of the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for treating genetically DNA repair-defective cancers .
Action Environment
The action environment of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is primarily within the cell, where it interacts with its target, PARP-1
Biochemical Analysis
Biochemical Properties
2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide has been identified as a potential inhibitor of Poly(ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair damage . The compound interacts with PARP-1, potentially compromising the DNA repair mechanism of cancer cells, leading to genomic dysfunction and cell death .
Cellular Effects
The effects of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide on cells have been studied in the context of cancer. The compound has shown promising anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . It appears to influence cell function by interfering with DNA repair processes, which can lead to genomic dysfunction and cell death .
Molecular Mechanism
The molecular mechanism of action of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide involves its interaction with PARP-1. The compound acts as an inhibitor of PARP-1, potentially disrupting the enzyme’s role in DNA repair . This disruption can lead to genomic dysfunction and cell death, particularly in cancer cells .
Preparation Methods
The synthesis of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a sulfonamide precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can be compared to other pyrimidine derivatives and sulfonamides. Similar compounds include:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also have a pyrimidine core and have been studied for their antitumor activity.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound shares the trifluoromethoxyphenyl group and has unique biochemical applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O5S/c12-11(13,14)22-7-3-1-6(2-4-7)17-23(20,21)8-5-15-10(19)16-9(8)18/h1-5,17H,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPCVTTWEIAVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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